molecular formula C16H18BrNO B1391316 3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine CAS No. 946680-28-0

3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine

Cat. No. B1391316
M. Wt: 320.22 g/mol
InChI Key: HCOXBKMTQNDQBU-UHFFFAOYSA-N
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Description

3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine is a biochemical compound used for proteomics research . The compound has a molecular formula of C16H18BrNO and a molecular weight of 320.22 .


Molecular Structure Analysis

The InChI code for 3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine is 1S/C16H18BrNO.ClH/c17-15-5-3-14-9-16 (6-4-13 (14)8-15)19-11-12-2-1-7-18-10-12;/h3-6,8-9,12,18H,1-2,7,10-11H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Antimicrobial Studies

3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine, related to oxadiazole derivatives with a bromonaphthalene moiety, has been synthesized and studied for antimicrobial activities. Some of these compounds exhibited significant antimicrobial properties, highlighting their potential in medical and pharmaceutical research (Mayekar et al., 2010).

Catalysis in Chemical Synthesis

This compound is related to the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, facilitated by nano magnetite as a catalyst. This method showcases an efficient and clean methodology for producing complex organic compounds, with potential applications in various chemical industries (Mokhtary & Torabi, 2017).

Polymorphism in Pharmaceutical Compounds

Research on a piperidine substituted methyl 3-hydroxy-2-naphthoate, related to 3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine, has revealed polymorphism, which is critical in the pharmaceutical industry for understanding the various forms a drug can take. This can impact the drug's stability, solubility, and bioavailability (Sahoo et al., 2020).

Conformational Studies in Organic Chemistry

The compound's structure is closely related to piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine, where conformational studies provide insights into the molecular behavior of these complex molecules. Such studies are essential in the design and synthesis of new organic compounds with specific properties (Csütörtöki et al., 2012).

Growth-Promoting Activities in Agriculture

Research on related compounds indicates potential growth-promoting activities in agriculture. For example, certain piperidine derivatives have shown to increase productivity in crops like beetroot and potatoes, suggesting potential agricultural applications (Omirzak et al., 2013).

Molecular Docking Studies

Molecular docking studies on related compounds, like (3E,5E)-1-ethyl-3,5-bis(naphthalen-1-yl-methylidene) piperidin-4-one, reveal their potential as biological inhibitors, highlighting the compound's relevance in drug discovery and biochemistry (R. V. & R. C., 2021).

properties

IUPAC Name

3-[(1-bromonaphthalen-2-yl)oxymethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c17-16-14-6-2-1-5-13(14)7-8-15(16)19-11-12-4-3-9-18-10-12/h1-2,5-8,12,18H,3-4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOXBKMTQNDQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C3=CC=CC=C3C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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